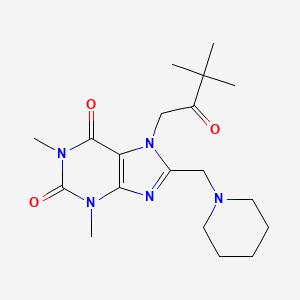

7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N5O3/c1-19(2,3)13(25)11-24-14(12-23-9-7-6-8-10-23)20-16-15(24)17(26)22(5)18(27)21(16)4/h6-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQHDMPIEOPELB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione , commonly referred to as a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C19H30N4O3

- Key Functional Groups : Purine base, piperidine ring, and an oxobutyl chain.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably:

- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in cellular signaling pathways. For instance, it may inhibit certain kinases that are crucial for cell proliferation and survival.

- Antiproliferative Effects : Research indicates that this compound can induce antiproliferative effects in various cancer cell lines by disrupting cell cycle progression and promoting apoptosis.

Antiproliferative Activity

A series of studies have evaluated the antiproliferative activity of the compound against different cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.45 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 0.75 | Cell cycle arrest in G0/G1 phase |

| HT-29 (Colon Cancer) | 0.60 | Inhibition of specific kinases |

These results suggest that the compound has significant potential as an anticancer agent.

Case Studies

Several case studies have been documented regarding the use of this compound in preclinical settings:

-

Study on Lung Cancer :

- Researchers administered the compound to A549 cells and observed a marked decrease in cell viability. The study reported an IC50 value of 0.45 µM, indicating potent antiproliferative activity.

- Mechanistic studies revealed that the compound activates apoptotic pathways through caspase activation.

-

Breast Cancer Research :

- In MCF-7 cells, treatment with the compound resulted in G0/G1 phase arrest, suggesting its role in disrupting the cell cycle.

- The study highlighted the potential for this compound to enhance the efficacy of existing chemotherapy agents.

Pharmacokinetic Properties

Understanding the pharmacokinetics of the compound is essential for evaluating its therapeutic potential:

- Absorption : The compound shows favorable absorption characteristics when administered orally.

- Metabolism : Initial studies suggest that it undergoes hepatic metabolism, which may influence its bioavailability.

- Excretion : Primarily eliminated via renal pathways.

Q & A

Q. What are the optimal synthetic routes for 7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves multi-step alkylation and amination of purine derivatives. For example, alkylation at the 7-position using 3,3-dimethyl-2-oxobutyl groups requires careful control of temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to avoid side reactions . Reaction optimization can employ Design of Experiments (DoE) to evaluate factors like catalyst loading, solvent choice, and reaction time. Statistical methods (e.g., ANOVA) help identify critical parameters for yield improvement .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectral techniques:

- FTIR : Confirm carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and amine/purine ring vibrations .

- NMR : Analyze substitution patterns (e.g., piperidinyl CH₂ protons at δ 2.5–3.5 ppm, dimethyl groups at δ 1.0–1.5 ppm) .

- LC-MS/HPLC : Verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) using reverse-phase C18 columns .

Q. What are the recommended protocols for initial biological activity screening?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., xanthine oxidase or adenosine deaminase) due to the compound’s purine backbone. Use kinetic assays with spectrophotometric detection (e.g., uric acid formation at 290 nm). For cellular studies, employ dose-response curves (0.1–100 µM) in cancer cell lines (e.g., HeLa or MCF-7) with MTT assays, ensuring controls for solvent toxicity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities to targets like adenosine receptors. Compare results with experimental IC₅₀ values to identify discrepancies caused by assay conditions (e.g., buffer pH or co-solvents). Free-energy perturbation (FEP) calculations can refine binding mode predictions . Validate using SPR (surface plasmon resonance) for real-time binding kinetics .

Q. What strategies mitigate side reactions during functionalization of the purine core (e.g., competing alkylation at N-7 vs. N-9)?

- Methodological Answer :

- Protecting Groups : Temporarily block N-9 with trityl or benzyl groups during alkylation at N-7 .

- Solvent Effects : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states for selective N-7 alkylation.

- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .

Q. How can researchers design analogs to improve metabolic stability without compromising target affinity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the piperidinyl group with morpholine (improves solubility) or azetidine (reduces CYP450 metabolism) .

- Deuterium Labeling : Replace methyl groups with CD₃ to slow oxidative metabolism .

- Prodrug Strategies : Introduce ester or phosphate moieties at the 2-oxobutyl group for enhanced bioavailability .

Methodological Challenges and Solutions

Q. What experimental and computational approaches reconcile discrepancies in solubility data across studies?

- Answer :

- Experimental : Measure solubility in biorelevant media (FaSSIF/FeSSIF) using nephelometry. Compare with pure DMSO/PBS to assess formulation impacts .

- Computational : Apply COSMO-RS (Conductor-like Screening Model) to predict solubility in mixed solvents. Cross-validate with Hansen solubility parameters .

Q. How to prioritize reaction pathways for scaling up synthesis while minimizing waste?

- Answer : Use green chemistry metrics (E-factor, PMI):

- Catalyst Recycling : Immobilize Pd catalysts on silica for Suzuki couplings .

- Flow Chemistry : Optimize exothermic reactions (e.g., aminations) in continuous flow reactors to improve safety and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.